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Compound of Interest

Compound Name: CHMFL-BTK-01

Cat. No.: B15578841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of CHMFL-
BTK-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. The following

sections detail the experimental protocols and quantitative data from preclinical studies in

oncology and autoimmune disease models.

Introduction
CHMFL-BTK-01 is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase

(BTK), targeting the Cys481 residue in the kinase domain.[1][2] With an IC50 of 7 nM for BTK,

it demonstrates significant potential in the treatment of B-cell malignancies and autoimmune

disorders where BTK signaling is a critical driver of pathology.[1][2] In vitro studies have shown

that CHMFL-BTK-01 potently inhibits BTK Y223 auto-phosphorylation and induces apoptosis

and cell cycle arrest in lymphoma cell lines.[1] The in vivo efficacy of CHMFL-BTK-01 and its

analogs has been evaluated in various animal models, demonstrating significant anti-tumor and

anti-inflammatory activity.

B-Cell Lymphoma Xenograft Model
While specific in vivo data for CHMFL-BTK-01 in a published, peer-reviewed format with

detailed quantitative tables is not readily available, the efficacy of highly similar BTK inhibitors

has been demonstrated in xenograft models of B-cell lymphoma. The following protocol is a
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representative methodology for assessing the anti-tumor activity of BTK inhibitors in a Raji

Burkitt's lymphoma xenograft model.

Experimental Protocol: Raji Lymphoma Xenograft Model
1. Cell Culture:

Raji cells (human Burkitt's lymphoma cell line) are cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified atmosphere of 5% CO2.

Cells are passaged every 2-3 days to maintain exponential growth.

2. Animal Husbandry:

Female BALB/c nude mice, 6-8 weeks old, are used for the study.

Animals are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark

cycle and provided with ad libitum access to food and water.

3. Tumor Implantation:

Raji cells are harvested, washed with sterile phosphate-buffered saline (PBS), and

resuspended in a 1:1 mixture of PBS and Matrigel.

Each mouse is subcutaneously inoculated in the right flank with 5 x 10^6 Raji cells in a total

volume of 100 µL.

4. Treatment:

Tumor growth is monitored every 2-3 days using a digital caliper, and tumor volume is

calculated using the formula: (Length x Width^2) / 2.

When tumors reach an average volume of 100-150 mm³, mice are randomized into

treatment and control groups.

CHMFL-BTK-01 is formulated in a vehicle solution (e.g., 0.5% carboxymethylcellulose

sodium).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15578841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The compound is administered orally (p.o.) or intraperitoneally (i.p.) daily at specified doses

(e.g., 10, 25, 50 mg/kg). The vehicle is administered to the control group.

5. Endpoint Measurement:

Tumor volumes and body weights are recorded throughout the study.

The study is terminated when tumors in the control group reach a predetermined size or after

a specified duration of treatment.

Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated

group / Mean tumor volume of control group)] x 100.

Expected Results
Treatment with an effective BTK inhibitor is expected to result in a dose-dependent inhibition of

tumor growth.

Table 1: Representative Tumor Growth Inhibition Data in a Raji Xenograft Model

Treatment
Group

Dose (mg/kg)
Administration
Route

Mean Tumor
Volume at
Endpoint
(mm³)

Tumor Growth
Inhibition (TGI)
(%)

Vehicle Control - p.o. 1500 ± 250 -

CHMFL-BTK-01 25 p.o. 600 ± 120 60

CHMFL-BTK-01 50 p.o. 300 ± 80 80

Note: This data is representative and based on typical results for potent BTK inhibitors in this

model.
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Experimental workflow for the in vivo assessment of CHMFL-BTK-01 in a lymphoma xenograft

model.

Rheumatoid Arthritis Model
The in vivo anti-inflammatory efficacy of CHMFL-BTK-11, a close analog of CHMFL-BTK-01,

has been demonstrated in a rat adjuvant-induced arthritis (AIA) model.

Experimental Protocol: Adjuvant-Induced Arthritis (AIA)
in Rats
1. Animals:

Male Sprague-Dawley rats, 6-8 weeks old, are used.

Animals are housed under standard laboratory conditions with free access to food and water.

2. Arthritis Induction:

Arthritis is induced by a single intradermal injection of 100 µL of Complete Freund's Adjuvant

(CFA) (10 mg/mL Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

3. Treatment:

On day 17 post-adjuvant injection, when arthritis is well-established, rats are randomized into

treatment and control groups.

CHMFL-BTK-11 is administered daily via intraperitoneal (i.p.) injection at the desired doses.

Control groups receive the vehicle (DMSO).
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4. Efficacy Evaluation:

Body Weight: Monitored daily as an indicator of general health.

Arthritis Index: Scored daily for each paw based on the severity of erythema and swelling (0

= normal, 1 = mild, 2 = moderate, 3 = severe). The maximum score per rat is 12.

Paw Swelling: Measured daily using a plethysmometer or caliper.

Quantitative Data
Table 2: Effect of CHMFL-BTK-11 on Body Weight in AIA Rats

Day Vehicle Control (g)
CHMFL-BTK-11 (12.5
mg/kg) (g)

17 205 ± 5 206 ± 6

21 190 ± 7 202 ± 5

25 185 ± 8 198 ± 6

29 188 ± 7 195 ± 7

33 192 ± 6 198 ± 5

Table 3: Effect of CHMFL-BTK-11 on Arthritis Index in AIA Rats

Day Vehicle Control (Score)
CHMFL-BTK-11 (12.5
mg/kg) (Score)

17 4.2 ± 0.5 4.3 ± 0.6

21 8.5 ± 1.2 5.1 ± 0.8

25 10.2 ± 1.5 4.5 ± 0.7

29 9.8 ± 1.3 4.2 ± 0.6

33 9.5 ± 1.1 4.0 ± 0.5
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Table 4: Effect of CHMFL-BTK-11 on Paw Swelling in AIA Rats

Day Vehicle Control (mm)
CHMFL-BTK-11 (12.5
mg/kg) (mm)

17 1.8 ± 0.2 1.8 ± 0.2

21 3.5 ± 0.4 2.1 ± 0.3

25 4.2 ± 0.5 1.9 ± 0.2

29 4.0 ± 0.4 1.8 ± 0.2

33 3.8 ± 0.3 1.7 ± 0.2

Data in tables 2, 3, and 4 are adapted from the graphical representations in Wu et al., Scientific

Reports, 2017.

BTK Signaling Pathway
CHMFL-BTK-01 exerts its therapeutic effect by irreversibly binding to Cys481 in the active site

of BTK, thereby blocking its downstream signaling. The diagram below illustrates the central

role of BTK in the B-cell receptor (BCR) signaling pathway and the point of inhibition by

CHMFL-BTK-01.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15578841?utm_src=pdf-body
https://www.benchchem.com/product/b15578841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


B-Cell Receptor
(BCR)

LYN/SYK

BTK

PLCγ2

IP3 & DAG

Ca²⁺ Mobilization
& PKC Activation

NF-κB, AP-1, NFAT
Activation

B-Cell Proliferation,
Survival & Differentiation

CHMFL-BTK-01

Click to download full resolution via product page

BTK signaling pathway and the inhibitory action of CHMFL-BTK-01.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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